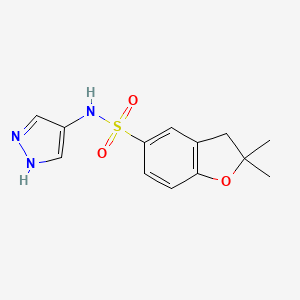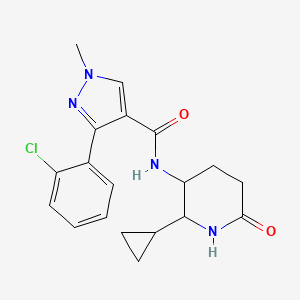![molecular formula C15H16ClN3O3 B7054338 N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]pyridazine-4-carboxamide](/img/structure/B7054338.png)
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]pyridazine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]pyridazine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a carboxamide group and a phenyl ring that is further substituted with chloro, ethoxy, and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]pyridazine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the substituted phenyl ring, which is then coupled with the pyridazine ring. The key steps include:
Halogenation: Introduction of the chloro group onto the phenyl ring.
Etherification: Introduction of the ethoxy and methoxy groups.
Coupling Reaction: Formation of the pyridazine ring and subsequent coupling with the substituted phenyl ring.
Amidation: Introduction of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]pyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]pyridazine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]pyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-4-methoxyphenyl)methyl]pyridazine-4-carboxamide
- N-[(3-ethoxy-4-methoxyphenyl)methyl]pyridazine-4-carboxamide
- N-[(3-chloro-4-ethoxyphenyl)methyl]pyridazine-4-carboxamide
Uniqueness
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]pyridazine-4-carboxamide is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with the chloro substituent, provides a distinct electronic environment that can affect its interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]pyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-3-22-14-12(16)6-10(7-13(14)21-2)8-17-15(20)11-4-5-18-19-9-11/h4-7,9H,3,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIDDOKBUITUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNC(=O)C2=CN=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S)-1-[5-(dimethylsulfamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1-oxopropan-2-yl]urea](/img/structure/B7054257.png)
![2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7054261.png)
![2-[4-[(3-Hydroxy-4-methylbenzoyl)amino]oxan-4-yl]acetic acid](/img/structure/B7054271.png)

![N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-2-(2-ethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B7054286.png)
![5-[[3-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7054296.png)
![2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid](/img/structure/B7054306.png)
![N-[1-(3-ethoxypropyl)benzimidazol-2-yl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7054321.png)

![N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide](/img/structure/B7054332.png)
![2-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B7054344.png)
![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B7054366.png)
![N-[3-oxo-3-[1-(1,2,4-triazol-1-yl)propan-2-ylamino]propyl]-1H-indazole-3-carboxamide](/img/structure/B7054373.png)
![N-[4-(furan-2-yl)-4-hydroxybutan-2-yl]-3-(3-imidazol-1-ylpropanoylamino)benzamide](/img/structure/B7054377.png)
